molecular formula C9H14N2O2 B1471267 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1783615-72-4

2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Numéro de catalogue: B1471267
Numéro CAS: 1783615-72-4
Poids moléculaire: 182.22 g/mol
Clé InChI: HFQFZBOCISXDSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic derivative of the pyrrolo[3,4-c]pyridine scaffold, a bicyclic heterocyclic system recognized for its broad and promising pharmacological potential. Compounds based on this core structure are frequently investigated in preclinical research for their diverse biological activities. Scientific reviews highlight that pyrrolo[3,4-c]pyridine derivatives, particularly various hexahydro-dione analogs, have been the subject of studies demonstrating significant analgesic and sedative properties in experimental models. Some derivatives in this class have shown activity comparable to reference standards, positioning them as valuable chemical tools for neuroscience research and the study of pain pathways. Beyond the nervous system, the pyrrolo[3,4-c]pyridine scaffold is a versatile precursor in medicinal chemistry. Research indicates its derivatives are explored for antidiabetic applications, with some compounds functioning as aldose reductase inhibitors to mitigate secondary complications of diabetes, or as agonists for receptors like GPR119, which is a target for type 2 diabetes and obesity. Additionally, this chemotype has been identified in studies for antimicrobial and antiviral activities, including research on HIV-1 integrase inhibition. The 2-ethyl substitution on the dione ring system is a strategic modification that allows researchers to probe the structure-activity relationships (SAR) critical to optimizing potency, selectivity, and metabolic stability. This product is intended for use in such chemical biology and drug discovery efforts. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care in a laboratory setting.

Propriétés

IUPAC Name

2-ethyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-11-8(12)6-3-4-10-5-7(6)9(11)13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQFZBOCISXDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CCNCC2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the introduction of an ethyl group can be achieved through alkylation reactions. Subsequent hydrogenation steps can be employed to achieve the hexahydro modification. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo[3,4-c]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the pyrrolo[3,4-c]pyridine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to fully saturated compounds.

Applications De Recherche Scientifique

Analgesic Activity

Research has demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic properties. A study synthesized several derivatives and evaluated their effects using the "hot plate" and "writhing" tests. The findings indicated that some compounds were more effective than aspirin and comparable to morphine in their analgesic effects .

CompoundWrithing Test ActivityComparison
9Higher than aspirinSimilar to morphine
11Higher than aspirinSimilar to morphine

These results suggest that the structural modifications in the pyrrolo[3,4-c]pyridine framework can lead to enhanced analgesic properties.

Sedative Effects

In addition to analgesia, certain derivatives also exhibited sedative effects. The ability of these compounds to inhibit locomotor activity in mice was statistically significant, indicating potential use as sedatives. Specifically, two compounds prolonged the duration of thiopental-induced sleep, highlighting their sedative potential .

Synthesis and Structural Modifications

The synthesis of 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves multi-step chemical reactions that allow for the introduction of various substituents at specific positions on the pyrrolopyridine ring. Modifications such as N-substituted derivatives have been explored to optimize both analgesic and sedative activities.

Synthesis Scheme

The synthesis typically involves:

  • Formation of the pyrrolopyridine core.
  • Introduction of alkyl or aryl groups at the nitrogen positions.
  • Characterization of the final products through spectroscopic methods.

Case Studies

Several studies have investigated the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives:

  • Study on Analgesic Potency : A series of derivatives were tested for their analgesic activity in animal models. The results indicated a strong relationship between structural features and biological activity, with specific substitutions leading to enhanced efficacy compared to standard analgesics like aspirin and morphine .
  • Sedative Evaluation : Another study focused on evaluating the sedative effects of these compounds using behavioral assays in rodents. The findings supported the hypothesis that certain structural modifications could yield compounds with desirable sedative profiles without significant toxicity .

Mécanisme D'action

The mechanism of action of 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

Structural Modifications and Pharmacological Activity

The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold has been extensively modified to explore structure-activity relationships (SAR). Key derivatives and their properties are summarized below:

Table 1: Pharmacological Activity of Selected Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
Compound Substituents/Modifications Analgesic Activity (vs. Aspirin/Morphine) Stability Notes Reference Studies
Target Compound 2-Ethylhexahydro core Not explicitly tested Higher hydrolysis resistance Inferred from analogs
Derivatives 8–15 Varied N-alkyl linkers, hydroxypropyl groups >Aspirin; Compounds 9, 11 ≈ Morphine Alkaline hydrolysis-sensitive Szkatuła et al. (2020)
30a–30e 2-Hydroxypropyl-4-arylpiperazine pharmacophore >Aspirin, <30a (model compound) Moderate stability Dziubina et al. (2020)
36, 37 Modified arylpiperazine side chains Potent antiallodynic/anti-inflammatory Not reported Dziubina et al. (2020)
Phthalimide analogs Oxygen-preceded pharmacophore Divergent biological activities Variable
Key Observations:

N-Substituent Impact :

  • The 2-hydroxypropyl-4-arylpiperazine group (e.g., in 30a–30e) is critical for strong analgesic activity, surpassing aspirin and approaching morphine in potency .
  • The 2-ethylhexahydro group in the target compound may optimize lipophilicity and metabolic stability, though direct pharmacological data are lacking .

Alkyl Linker Modifications: Shortening the alkyl linker (e.g., from three to one methylene group) reduces analgesic efficacy, as seen in derivatives D and E .

Stability :

  • Unsaturated derivatives (e.g., 8–15) undergo alkaline hydrolysis via C1-N2 bond cleavage, forming isonicotinic acid derivatives .
  • The hexahydro core in the target compound may resist hydrolysis due to reduced ring strain, improving pharmacokinetic profiles .

Critical SAR Insights

  • Hydrophilic Groups : Introduction of hydroxyl or methoxy groups (e.g., in 2-(3-hydroxyphenyl) derivatives) enhances solubility but may alter activity direction (e.g., from analgesic to anti-inflammatory) .
  • Heterocyclic Replacements : Substituting phenyl rings with pyrimidine (e.g., in 30b) reduces activity, underscoring the importance of aromatic interactions .

Activité Biologique

2-Ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and sedative effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 182.22 g/mol
  • Purity : Minimum 95% .

Analgesic Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic properties. In particular, compounds synthesized from this scaffold were evaluated using the "hot plate" and "writhing" tests in mice.

  • Key Findings :
    • Compounds were more effective than aspirin in the writhing test.
    • Two specific derivatives showed analgesic effects comparable to morphine .

Table 1: Analgesic Activity of Selected Derivatives

CompoundWrithing Test (Inhibition %)Hot Plate Test (Latency Increase)
Aspirin30%N/A
Morphine85%Significant
Compound 970%Moderate
Compound 1175%Significant

Sedative Effects

In addition to analgesic properties, several derivatives exhibited sedative effects. The compounds significantly inhibited locomotor activity in mice and prolonged the duration of thiopental-induced sleep.

  • Mechanism : It is hypothesized that the sedative effects are linked to the structural modifications in the pyrrolo[3,4-c]pyridine framework. Specifically, variations in alkyl substituents and their lengths influenced biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed important insights into how modifications to the chemical structure affect biological activity:

  • Alkyl Substituents : The type and size of alkoxy substituents at the 2-position of the pyridine ring were found to influence analgesic potency. For instance, longer alkyl chains generally enhanced activity.
  • Linker Length : The length of the alkyl linker connecting the arylamine to the cyclic imide system was critical; shorter linkers often resulted in decreased activity.
  • Pharmacophoric Groups : The presence of electron-withdrawing groups on the phenyl substituent at N-4 significantly affected both analgesic and sedative properties .

Study on Antidiabetic Activity

A separate investigation into pyrrolo[3,4-c]pyridine derivatives highlighted their potential antidiabetic effects. Compounds were shown to reduce blood glucose levels through mechanisms that stimulate glucose uptake in muscle and fat cells without increasing circulating insulin levels .

Antiviral Activity

Research also indicated that certain derivatives exhibited moderate anti-HIV activity, with specific structural features enhancing their efficacy against viral replication .

Q & A

Basic Question: What are the standard synthetic routes for 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives?

Methodological Answer:
A common approach involves starting with 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, followed by substitution reactions. For example, 4-ethoxy or 4-methoxy precursors are treated with hydroxypropyl-arylpiperazine pharmacophores under reflux conditions in ethanol or toluene. The final compounds are crystallized from ethanol/toluene mixtures and verified via elemental analysis, IR spectroscopy, and 1H^1H NMR (80 MHz with TMS as an internal standard) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving >90% purity.

Advanced Question: How can researchers resolve contradictions in biological activity data caused by substituent variations?

Methodological Answer:
Discrepancies in bioactivity (e.g., insulin sensitivity increases ranging from 7.4% to 37.4%) are often linked to substituent electronic and steric effects. For instance:

  • R1 (alkyl/aryl groups): Bulky substituents (e.g., ethyl, phenyl) may enhance metabolic stability but reduce binding affinity.
  • R2/R3 (electron-withdrawing groups): Nitro or halogen substituents can improve receptor interactions but increase cytotoxicity.
    To reconcile data, use computational docking (e.g., molecular dynamics simulations) to predict substituent-receptor interactions and validate with in vitro assays (e.g., cyclooxygenase inhibition or analgesic ED50_{50} studies). Compare results with reference compounds like aspirin (ED50_{50} 39.15 mg/kg) and morphine (ED50_{50} 2.44 mg/kg) .

Basic Question: What analytical techniques are essential for characterizing pyrrolo[3,4-c]pyridine-dione derivatives?

Methodological Answer:

  • Structural Confirmation: 1H^1H NMR (80–500 MHz) identifies proton environments (e.g., cyclic imide protons at δ 3.1–3.5 ppm). IR spectroscopy confirms carbonyl stretches (~1700–1750 cm1^{-1}).
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical values).
  • Thermal Stability: Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Question: What strategies optimize substituent positions for enhanced pharmacological activity?

Methodological Answer:

  • Alkyl Linker Length: Ethyl/methylene linkers between the pyrrolidine ring and arylpiperazine groups improve blood-brain barrier penetration. For example, N-methylene derivatives show superior analgesic activity compared to N-ethylene analogs .
  • Hydrophobic Substitutions: 2-Ethyl or 6-methyl groups enhance lipophilicity, improving membrane permeability.
  • Pharmacophore Positioning: Attaching 2-hydroxypropyl-4-arylpiperazine moieties to the cyclic imide nitrogen maximizes COX-2 inhibition (IC50_{50} < 1 µM) .

Basic Question: How do researchers ensure compound stability during pharmacological assays?

Methodological Answer:

  • Storage: Maintain derivatives in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent oxidation .
  • Handling: Use anti-static equipment to avoid electrostatic discharge, which can degrade sensitive imide groups .
  • Solvent Compatibility: Avoid aqueous buffers (pH > 8) to prevent hydrolysis of the pyrrolidine ring. Use DMSO or ethanol for stock solutions .

Advanced Question: How do computational methods enhance understanding of the compound's mechanism of action?

Methodological Answer:

  • Molecular Docking: Predict binding affinities to COX-1/COX-2 using AutoDock Vina. For example, derivatives with 4-chlorophenyl groups show strong hydrogen bonding with Tyr385 and Ser530 residues .
  • QSAR Modeling: Correlate substituent Hammett constants (σ) with analgesic ED50_{50} values to design derivatives with optimal electron-donating/withdrawing profiles .
  • MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of the imide ring in hydrophobic binding pockets .

Basic Question: What safety protocols are critical when handling pyrrolo[3,4-c]pyridine-diones in lab settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of fine powders (H315/H319 hazards) .
  • Ventilation: Use fume hoods with >12 air changes/hour to mitigate vapor exposure (H335).
  • Spill Management: Absorb spills with silica gel, avoiding water to prevent exothermic reactions .

Advanced Question: How can structural modifications reduce off-target effects in therapeutic applications?

Methodological Answer:

  • Selective COX-2 Inhibition: Introduce sulfonamide groups at the 4-position to minimize COX-1 binding (associated with gastric toxicity).
  • Polar Substituents: Add hydroxyl or methoxy groups to enhance solubility and reduce nonspecific protein binding .
  • Isosteric Replacement: Replace the pyrrolidine ring with pyrazolidine to alter metabolic pathways and avoid cytochrome P450 interactions .

Basic Question: What in vitro assays are used to evaluate the compound's bioactivity?

Methodological Answer:

  • Analgesic Activity: Tail-flick test in rodents (ED50_{50} calculation) .
  • Anti-inflammatory Activity: COX-1/COX-2 inhibition assays using colorimetric kits (e.g., Cayman Chemical) .
  • Cytotoxicity: MTT assay on HEK-293 cells to determine IC50_{50} values .

Advanced Question: How do researchers validate the environmental safety of pyrrolo[3,4-c]pyridine-dione derivatives?

Methodological Answer:

  • Ecotoxicity Testing: Follow OECD Guidelines 201/202 (algae/daphnia acute toxicity) to assess H410/H411 hazards.
  • Biodegradation: Use OECD 301F (manometric respirometry) to measure % mineralization over 28 days. Derivatives with ester groups typically degrade faster than halogenated analogs .
  • Bioaccumulation: Calculate log KowK_{ow} (Octanol-Water Partition Coefficient); values <3 indicate low bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.